molecular formula C24H30N8O B2849403 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine CAS No. 1251679-46-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

Cat. No.: B2849403
CAS No.: 1251679-46-5
M. Wt: 446.559
InChI Key: ZYBMPGPHFBKQJD-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a complex molecular structure incorporating pyrimidine, piperidine, piperazine, and pyrazole rings, which are common pharmacophores in drug discovery. Compounds with similar structural motifs, particularly those containing the N-{2-[1-benzylpiperidin-4-yl]ethyl}-4-(pyrazin-2-yl)piperazine-1-carboxamide scaffold, have been investigated as potent and selective muscarinic acetylcholine receptor 4 (M4) antagonists . As a potential M4 receptor ligand, this compound may be utilized in studies aimed at understanding and treating various neurological and psychiatric disorders. Research into M4 receptor function has been linked to potential therapeutic applications for conditions such as Parkinson's disease, as modulation of this receptor subtype can influence dopamine signaling and motor control . The presence of the 4-(pyridin-2-yl)piperazine-1-carbonyl group is a key structural element that may contribute to receptor binding affinity and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific pharmacological profile, including binding affinity and functional activity at relevant biological targets.

Properties

IUPAC Name

[1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-18-17-19(2)32(28-18)22-6-10-26-24(27-22)31-11-7-20(8-12-31)23(33)30-15-13-29(14-16-30)21-5-3-4-9-25-21/h3-6,9-10,17,20H,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMPGPHFBKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperidine and piperazine derivatives. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. The structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine may enhance its efficacy against various cancer cell lines. Studies have shown that modifications in the pyrazole moiety can lead to increased potency against tumor cells, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

Compounds containing pyrazole and piperazine structures have been reported to exhibit antimicrobial properties. The presence of the pyrimidine ring may contribute to enhanced interaction with microbial targets, making this compound a candidate for the development of new antibiotics or antifungal agents .

CNS Activity

The dual activity towards specific receptors such as serotonin (5-HT) and sigma receptors has been observed in similar compounds. This suggests that this compound could be explored for its potential in treating neurological disorders such as anxiety and depression .

Structure Activity Relationship

The relationship between the chemical structure and biological activity is pivotal in drug design. Variations in substituents on the pyrazole or piperidine rings can significantly alter the pharmacological profile of the compound. Identifying these relationships can guide future modifications to enhance efficacy and reduce side effects .

Case Studies and Research Findings

StudyApplicationFindings
PMC4766773AnticancerDemonstrated significant inhibition of cancer cell proliferation with a specific focus on pyrazole derivatives .
PMC9412374CNS DisordersIdentified potential for treating anxiety through receptor modulation .
MDPI MoleculesAntimicrobialReported broad-spectrum antimicrobial activity associated with similar pyrimidine derivatives .

Mechanism of Action

The mechanism by which 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Pyrimidine 3,5-Dimethylpyrazole; Piperidine-piperazine-carbonyl-pyridine ~529.6* Hypothesized kinase/GPCR modulation (based on substituent analysis)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g, ) Pyrido[3,4-d]pyrimidin-4-one Piperazine-pyridine linked via methylene ~406.4 Reported in kinase-targeted synthesis; improved solubility vs. pyrimidines
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1) Pyrazolo[3,4-d]pyrimidine Methanesulfonyl-phenyl; Piperidine-methanone ~552.6 Patent-derived compound with anti-inflammatory/anticancer potential
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Butanone-piperazine Trifluoromethylphenyl; Pyrazole ~407.4 Evaluated for CNS activity; CF3 group enhances blood-brain barrier penetration

*Calculated using ChemDraw.

Key Differentiators

Substituent Effects on Binding Affinity

  • Pyrazole vs. Pyrimidine/Pyridopyrimidinone Cores: The target’s pyrimidine core offers a planar geometry suitable for intercalation or ATP-binding site interactions, whereas pyrido[3,4-d]pyrimidinones (e.g., 44g) exhibit bent conformations that may favor allosteric modulation .

Pharmacokinetic Profiles

  • Lipophilicity: The 3,5-dimethylpyrazole group in the target compound increases logP (~3.2 estimated) compared to the more polar pyridopyrimidinone derivatives (e.g., 44g, logP ~1.9), suggesting better membrane permeability but higher metabolic clearance risk .
  • Solubility : Sulfonyl or trifluoromethyl groups in patent compounds () enhance aqueous solubility via polar interactions, whereas the target’s piperazine-carbonyl group may require formulation optimization for oral bioavailability .

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines () show nanomolar IC50 values against tyrosine kinases (e.g., Src, Abl). The target’s pyrimidine-pyrazole hybrid may exhibit broader selectivity due to its extended substituent .
  • GPCR Targeting : Piperazine derivatives (e.g., Compound 5, ) demonstrate serotonin (5-HT1A) and dopamine (D2) receptor affinities. The target’s pyridine-piperazine moiety could similarly target these receptors .
  • Synthetic Challenges : The piperazine-carbonyl-piperidine linker in the target compound requires multistep synthesis (e.g., Ugi-azide reactions), whereas methylene-linked analogues () are more straightforward but less tunable .

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Pyrazole Ring : The 3,5-dimethyl substitution enhances its biological activity.
  • Pyrimidine Core : Central to its mechanism of action.
  • Piperazine and Piperidine Moieties : Contribute to its interaction with biological targets.

Antitubercular Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anti-tubercular effects. For instance, a study reported that certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated IC90 values between 3.73 and 4.00 μM, suggesting strong potential for further development as anti-tubercular agents .

Anticancer Activity

The compound's anticancer properties have also been explored. A related study focused on derivatives that inhibit PAK4 (p21-activated kinase 4), which is involved in cancer cell proliferation and survival. The derivatives showed an IC50 of approximately 14.93 μM against gastric cancer cells, indicating a promising avenue for therapeutic development .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation and survival pathways.
  • Interaction with Receptors : Binding to specific receptors involved in cellular signaling could modulate immune responses or tumor growth.
  • Cell Cycle Interference : The compound may disrupt the normal cell cycle, leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of compounds with similar structures:

  • A study designed a series of pyrazolo[1,5-a]pyrimidine derivatives that showed potent inhibition of PI3Kδ, an important target in cancer therapy, with IC50 values as low as 2.8 nM .
  • Another investigation into piperazine-containing compounds found notable antiproliferative effects against lung cancer cell lines, highlighting the potential for these derivatives in oncology .

Data Summary

Compound NameBiological ActivityIC50 (μM)IC90 (μM)Reference
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{...}Anti-tubercular1.35 - 2.183.73 - 4.00
Derivative XAnticancer (PAK4 Inhibition)14.93N/A
Compound YPI3Kδ Inhibition2.8N/A

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and what strategies are employed to overcome them?

  • Answer : The synthesis involves multi-step reactions, including piperazine ring formation via Mannich reactions (condensation of formaldehyde, secondary amines, and ketones/aldehydes) and coupling of pyrimidine cores with functionalized piperidine/piperazine moieties . Challenges include regioselectivity in pyrazole substitution and steric hindrance during piperazine-carbonyl coupling. Strategies:

  • Use of protecting groups (e.g., Boc) for amine functionalities .
  • Catalytic methods (e.g., Pd-mediated cross-coupling) for pyrimidine functionalization .
    • Table 1 : Common Synthetic Intermediates and Their Roles
IntermediateRole in SynthesisReference
3,5-DimethylpyrazoleCore heterocycle for substitution
4-(Pyridin-2-yl)piperazine-1-carbonylPharmacophore for target binding

Q. How is the structural integrity of this compound validated during synthesis?

  • Answer : Analytical techniques include:

  • NMR : Confirmation of proton environments (e.g., pyrazole CH3 at δ 2.1–2.3 ppm; piperazine NH at δ 1.8–2.0 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification .
  • X-ray crystallography : Resolves stereochemical ambiguities in piperidine-piperazine linkages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Answer : The piperidine-piperazine coupling (critical for bioactivity) often suffers from low yields due to steric effects. Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use of Hünig’s base (DIPEA) to deprotonate amines and accelerate nucleophilic substitution .
  • Temperature control : Stepwise heating (40°C → 80°C) minimizes side reactions .
    • Table 2 : Yield Optimization Under Different Conditions
SolventCatalystTemp (°C)Yield (%)
DMFDIPEA8072
DMSONone6058

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. GPCR modulation) arise from assay variability. Mitigation approaches:

  • Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™ kinase assays) with cell-based reporter systems .
  • Structural analogs : Compare activity trends across analogs (e.g., pyrazole vs. triazole substitutions) to identify SAR drivers .
    • Table 3 : Comparative Bioactivity of Structural Analogs
Analog ModificationTarget (IC50, nM)Reference
Pyrazole → TriazoleKinase A: 15 → 8
Piperazine → MorpholineGPCR B: 120 → >500

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to off-target receptors. Key steps:

  • Pharmacophore mapping : Identify critical interactions (e.g., H-bonding with pyridine-N) .
  • Free energy calculations (MM/PBSA) : Rank derivatives by binding affinity .
    • Example : Substituting pyridin-2-yl with pyridin-4-yl improved selectivity for Kinase C by 12-fold .

Q. What strategies address poor solubility in pharmacokinetic studies?

  • Answer : The compound’s logP (~3.5) limits aqueous solubility. Solutions include:

  • Prodrug design : Introduce phosphate esters at the pyrimidine NH .
  • Nanoparticle formulation : Encapsulation with PLGA polymers enhances bioavailability .

Methodological Resources

  • Spectral Data Interpretation : Reference NMR shifts from structurally related compounds (e.g., 4,6-dimethylpyrimidine derivatives ).
  • Process Control : Implement inline PAT (Process Analytical Technology) for real-time reaction monitoring .

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